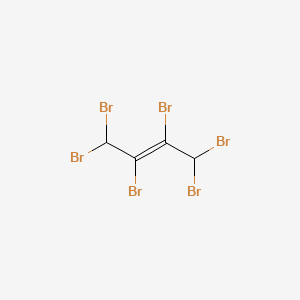

2-Butene, 1,1,2,3,4,4-hexabromo-

Description

Overview of Polyhalogenated Organic Compounds in Advanced Chemical Research

Polyhalogenated organic compounds (PHCs) are molecules that contain multiple halogen atoms. wikipedia.org This class of compounds is vast and has found a wide array of applications in various sectors, including industry, agriculture, and medicine. nih.gov PHCs are utilized in the manufacturing of products ranging from flame retardants and pesticides to pharmaceuticals and electronic fluids. wikipedia.orgchromatographyonline.com Their chemical inertness and stability contribute to their utility in many of these applications. chromatographyonline.com However, the very stability that makes them useful can also lead to their persistence in the environment, which has raised ecological and health concerns. nih.govnih.gov As a result, there is a significant research effort dedicated to understanding the properties, behavior, and potential applications of these compounds. nih.gov

Significance of Brominated Alkenes in Contemporary Chemical Science

Within the broader category of PHCs, brominated alkenes hold a special significance. Alkenes, hydrocarbons containing at least one carbon-carbon double bond, are highly reactive and serve as versatile building blocks in organic synthesis. savemyexams.com The introduction of bromine atoms to an alkene molecule, a process known as bromination, results in the formation of organobromine compounds that are valuable intermediates in the synthesis of a wide range of other chemicals. youtube.com

The reaction of an alkene with bromine typically proceeds via an electrophilic addition mechanism, where the double bond of the alkene attacks the bromine molecule. libretexts.org This reaction is often characterized by the decolorization of bromine water, a common test for the presence of alkenes. savemyexams.comlibretexts.org The resulting vicinal dibromides, where two bromine atoms are attached to adjacent carbon atoms, can be further modified to create a variety of functional groups, making them crucial in the synthesis of pharmaceuticals and fine chemicals. mdpi.com

Historical Context of Hexabrominated Butenes Research

Research into halogenated compounds has a long history, with some polychlorinated compounds being synthesized as early as the 19th century. chromatographyonline.com The development of brominated flame retardants, such as polybrominated biphenyls (PBBs) and polybrominated diphenyl ethers (PBDEs), marked a significant period in the application of brominated organic compounds. acs.org While specific historical research on 2-Butene, 1,1,2,3,4,4-hexabromo- is not extensively documented in publicly available literature, the study of hexabrominated butenes is intrinsically linked to the broader exploration of halogenated hydrocarbons and their potential uses. The synthesis and characterization of such compounds are often driven by the desire to create new materials with specific properties or to understand the fundamental principles of chemical reactivity.

Current Research Landscape for 2-Butene, 1,1,2,3,4,4-hexabromo- and Related Structures

Current research involving 2-Butene, 1,1,2,3,4,4-hexabromo- appears to be focused on its analytical separation and characterization. For instance, methods for its analysis by reverse phase high-performance liquid chromatography (HPLC) have been developed. sielc.com This suggests its use as a reference standard or as a subject in the development of analytical techniques for complex mixtures of halogenated compounds.

Research on related structures, such as hexafluorobutene derivatives, is more extensive. Studies on (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes, for example, have explored their halogenation and dehydrohalogenation reactions to synthesize new fluorinated allenes. beilstein-journals.org This highlights the ongoing interest in using halogenated butenes as precursors for other valuable chemical entities. The synthesis of 1,1,1,4,4,4-hexafluoro-2-butyne from 1,1,1,4,4,4-hexafluoro-2,3-dichloro-2-butene further illustrates the utility of halogenated butenes in creating complex fluorinated molecules. google.com

Compound Data

Below are tables detailing the properties of 2-Butene, 1,1,2,3,4,4-hexabromo- and its parent compound, 2-Butene.

Table 1: Properties of 2-Butene, 1,1,2,3,4,4-hexabromo-

| Property | Value |

| Molecular Formula | C4H2Br6 |

| Molecular Weight | 529.5 g/mol |

| IUPAC Name | (E)-1,1,2,3,4,4-hexabromobut-2-ene |

| CAS Number | 36678-45-2 |

| Synonyms | Hexabromo-2-butene, 1,1,2,3,4,4-HEXABROMO-2-BUTENE |

Source: PubChem CID 3032934 nih.gov

Table 2: Properties of 2-Butene

| Property | Value |

| Molecular Formula | C4H8 |

| Molecular Weight | 56.11 g/mol |

| IUPAC Name | but-2-ene |

| CAS Number | 107-01-7 |

| Physical Description | Colorless liquefied petroleum gas |

Source: PubChem CID 12220 nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

36678-45-2 |

|---|---|

Molecular Formula |

C4H2Br6 |

Molecular Weight |

529.5 g/mol |

IUPAC Name |

(E)-1,1,2,3,4,4-hexabromobut-2-ene |

InChI |

InChI=1S/C4H2Br6/c5-1(3(7)8)2(6)4(9)10/h3-4H/b2-1+ |

InChI Key |

VNDVTDGELDURCN-OWOJBTEDSA-N |

Isomeric SMILES |

C(/C(=C(/C(Br)Br)\Br)/Br)(Br)Br |

Canonical SMILES |

C(C(=C(C(Br)Br)Br)Br)(Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Butene, 1,1,2,3,4,4 Hexabromo

Precursor Synthesis and Halogenation Steps

A logical multi-step approach would involve the synthesis of a precursor that is already partially brominated or has functional groups that facilitate further bromination. For example, starting with 2-butyne-1,4-diol, one could perform a series of reactions to introduce bromine atoms and then create the double bond in the desired position. chemicalbook.comchemicalbook.com Another potential precursor is 2-butene-1,4-diol, which can be synthesized from 1,3-butadiene. google.com

A hypothetical synthetic sequence could involve:

Starting with a C4 alkyne or diene.

Stepwise addition of HBr or Br₂ to introduce bromine atoms and saturate the molecule.

A final elimination step (dehydrobromination) to re-introduce the double bond at the C2 position.

| Precursor | Potential Transformations |

| 2-Butyne-1,4-diol | Reduction to 2-butene-1,4-diol, followed by conversion of hydroxyl groups to bromides and further bromination. chemicalbook.comchemicalbook.com |

| 1,3-Butadiene | Conversion to a brominated C4 intermediate. |

| Butene Isomers | A sequence of addition and elimination reactions to build up the desired hexabromo- substitution pattern. chemicalbook.com |

This table illustrates potential precursors and their transformations.

Reductive Dehalogenation and Subsequent Bromination Sequences

An alternative multi-step strategy involves starting with a perhalogenated compound and selectively removing some halogen atoms. For instance, a perbrominated butane (B89635) could undergo reductive dehalogenation to form a hexabromobutene. This approach is conceptually similar to the synthesis of 1,1,1,4,4,4-hexafluoro-2-butyne from 1,1,1,4,4,4-hexafluoro-2,3-dichloro-2-butene using zinc powder for reductive dechlorination. google.com

Reductive dehalogenation can also be achieved using catalytic hydrogenation. organic-chemistry.org This method allows for the selective removal of bromo groups, which are generally more reactive than chloro groups under these conditions. organic-chemistry.org While much of the research in this area focuses on aromatic compounds or environmental remediation of pollutants like polybrominated diphenyl ethers (PBDEs), the principles can be applied to aliphatic systems. bohrium.comnih.govfrontiersin.orgnih.gov

A potential pathway could be:

Exhaustive bromination of butane or butene to a hepta- or octabrominated species.

Controlled reductive debromination to yield the desired hexabromo-2-butene isomer.

Stereoselective Synthesis of 2-Butene, 1,1,2,3,4,4-hexabromo- Isomers

The stereochemistry of the double bond in 2-butene, 1,1,2,3,4,4-hexabromo- gives rise to two geometric isomers: (E)-1,1,2,3,4,4-hexabromobut-2-ene and (Z)-1,1,2,3,4,4-hexabromobut-2-ene. The selective synthesis of each isomer is of significant interest for various applications. The control of the E/Z configuration in highly substituted and electron-deficient alkenes like hexabromobutene is a complex task. studymind.co.uklibretexts.orgmasterorganicchemistry.com

The synthesis of these isomers typically starts from a less halogenated butene or butadiene derivative. The stereochemical outcome of the final bromination step is crucial in determining the final E/Z ratio of the product. The reaction mechanism for the addition of bromine to a conjugated diene can proceed through either a 1,2- or a 1,4-addition pathway, which is influenced by reaction conditions such as temperature. youtube.commasterorganicchemistry.comlibretexts.orgchemtube3d.com

At lower temperatures, the reaction is under kinetic control, favoring the 1,2-addition product. At higher temperatures, the reaction is under thermodynamic control, leading to the more stable 1,4-addition product. chemtube3d.com The subsequent allylic bromination of the resulting dibromobutene (B8328900) intermediates can lead to the desired hexabromo- derivative.

The stereoselectivity of the final product is influenced by the stereochemistry of the starting materials and the reaction conditions. For instance, starting with a specific isomer of a dibromobutene and controlling the conditions of the subsequent bromination steps can favor the formation of either the (E)- or (Z)-hexabromobutene.

A plausible route to the stereoselective synthesis of the isomers of 2-butene, 1,1,2,3,4,4-hexabromo- involves the controlled bromination of a suitable precursor, such as 1,4-dibromo-2-butene. The stereochemistry of the starting dibromobutene (cis or trans) will influence the final product. For example, the anti-addition of bromine to the double bond of a trans-dibromobutene would be expected to lead to a different diastereomer than the addition to a cis-dibromobutene. Further radical bromination at the allylic positions would then yield the final hexabrominated product. The control of the E/Z isomerism in the final product would depend on the ability to control the stereochemistry at each bromination step.

| Starting Material | Major Product Isomer | Key Reaction |

| trans-1,4-dibromo-2-butene | Predominantly (E)-1,1,2,3,4,4-hexabromo-2-butene | Ionic and radical bromination |

| cis-1,4-dibromo-2-butene | Predominantly (Z)-1,1,2,3,4,4-hexabromo-2-butene | Ionic and radical bromination |

This table presents a hypothetical pathway based on established principles of stereoselective synthesis. The actual yields and isomer ratios would need to be determined experimentally.

Emerging and Sustainable Synthesis Approaches

Recent research has focused on developing more environmentally friendly and efficient methods for the synthesis of halogenated compounds, including highly brominated alkenes.

Electrochemical methods offer a promising alternative to traditional chemical synthesis. researchgate.net In the context of synthesizing highly brominated alkenes, electrochemistry can be employed to generate the reactive bromine species in situ from bromide salts. This approach avoids the direct handling of hazardous elemental bromine and can offer greater control over the reaction.

The electrochemical bromination of a suitable precursor, such as butadiene or a partially brominated butene derivative, can be carried out in an undivided cell with a constant current. The choice of electrode material and supporting electrolyte can influence the efficiency and selectivity of the reaction. For instance, using a platinum anode and a graphite (B72142) cathode in a solution of lithium bromide in a mixed solvent system could facilitate the bromination process.

The proposed electrochemical reaction would involve the oxidation of bromide ions at the anode to generate bromine, which then reacts with the organic substrate. The reaction conditions, such as current density and temperature, can be optimized to maximize the yield of the desired hexabromobutene.

| Parameter | Condition | Effect |

| Current Density | 10-100 mA/cm² | Influences the rate of bromine generation and can affect side reactions. |

| Electrolyte | Lithium Bromide (LiBr) | Provides bromide ions for the reaction and supports current flow. |

| Solvent | Acetonitrile (B52724)/Water | Affects the solubility of reactants and the stability of intermediates. |

| Temperature | 0-25 °C | Can influence the selectivity between different brominated products. |

This table outlines potential conditions for the electrochemical synthesis of 2-butene, 1,1,2,3,4,4-hexabromo-. The optimal conditions would require experimental validation.

The application of green chemistry principles to the synthesis of 2-butene, 1,1,2,3,4,4-hexabromo- aims to reduce the environmental impact of the process. This includes the use of less hazardous reagents, minimizing waste, and improving atom economy.

One approach is the use of a bromide/bromate couple (NaBr/NaBrO3) in an aqueous acidic medium for the bromination of the precursor alkene. This method generates bromine in situ and avoids the use of bulk elemental bromine. The reaction can be highly stereoselective and proceeds under ambient conditions, making it a greener alternative to traditional bromination methods.

The use of phase-transfer catalysts can also enhance the green credentials of the synthesis by enabling the use of aqueous-organic biphasic systems, which simplifies product separation and catalyst recycling. Furthermore, exploring solvent-free reaction conditions or the use of more benign solvents like ionic liquids or supercritical fluids could further reduce the environmental footprint of the synthesis.

| Green Chemistry Principle | Application in Hexabromobutene Synthesis |

| Atom Economy | In situ generation of bromine from NaBr/NaBrO3 to maximize the incorporation of bromine atoms into the final product. |

| Use of Less Hazardous Chemicals | Replacing elemental bromine with a bromide/bromate system. |

| Safer Solvents and Auxiliaries | Utilizing aqueous media or exploring solvent-free conditions. |

| Catalysis | Employing phase-transfer catalysts to improve reaction efficiency and facilitate catalyst recycling. |

Reaction Pathways and Mechanistic Investigations of 2 Butene, 1,1,2,3,4,4 Hexabromo

Electrophilic Addition Reactions of 2-Butene, 1,1,2,3,4,4-hexabromo-

The double bond in 2-Butene, 1,1,2,3,4,4-hexabromo- is electron-deficient due to the strong electron-withdrawing inductive effect of the six bromine atoms. This significantly deactivates the double bond towards electrophilic attack compared to a simple alkene.

Halogenation Mechanisms and Stereochemical Outcomes

Electrophilic addition of halogens like bromine (Br₂) or chlorine (Cl₂) to alkenes typically proceeds via a two-step mechanism. chemguide.co.uk In the case of 2-Butene, 1,1,2,3,4,4-hexabromo-, the initial step would involve the polarization of the incoming halogen molecule by the π electrons of the double bond, leading to the formation of a bromonium (or chloronium) ion intermediate. docbrown.infochemguide.co.uk

The stereochemical outcome of halogenation of alkenes is typically anti-addition. This is a direct consequence of the mechanism involving a cyclic halonium ion intermediate. masterorganicchemistry.comlibretexts.orglibretexts.org The nucleophilic halide ion then attacks one of the carbon atoms of the three-membered ring from the side opposite to the initial halogen addition, leading to the formation of a vicinal dihalide with an anti configuration. masterorganicchemistry.comlibretexts.orglibretexts.org

Table 1: Predicted Stereochemical Outcome of Halogenation

| Starting Alkene Stereoisomer | Type of Addition | Product Stereochemistry |

|---|---|---|

| (E)-2-Butene, 1,1,2,3,4,4-hexabromo- | anti-addition | Meso compound |

Halonium Ion Intermediates and their Role

The formation of a bridged halonium ion is a key feature of the electrophilic halogenation of alkenes. docbrown.infochemguide.co.uk This three-membered ring intermediate is formed by the interaction of the alkene π-bond with the electrophilic halogen. docbrown.info The positive charge is delocalized over the halogen and the two carbon atoms of the former double bond. libretexts.org

The stability and structure of the halonium ion influence the course of the reaction. For unsymmetrical alkenes, the subsequent nucleophilic attack occurs preferentially at the more substituted carbon atom, a phenomenon explained by the partial carbocationic character of the carbon atoms in the ring. docbrown.info In the case of 2-Butene, 1,1,2,3,4,4-hexabromo-, the electronic effects of the existing bromine substituents would likely influence the charge distribution in the halonium ion, although specific data is unavailable.

Nucleophilic Substitution and Elimination Reactions of 2-Butene, 1,1,2,3,4,4-hexabromo-

The presence of numerous bromine atoms, which can act as leaving groups, suggests that 2-Butene, 1,1,2,3,4,4-hexabromo- could undergo nucleophilic substitution and elimination reactions under appropriate conditions.

E2 Elimination Pathways and Stereochemical Considerations

The bimolecular elimination (E2) reaction is a concerted process where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously, forming a double bond. masterorganicchemistry.comlibretexts.orgyoutube.com For an E2 reaction to occur, a specific stereochemical arrangement is generally required: the proton to be removed and the leaving group must be in an anti-periplanar conformation. libretexts.orgchemistrysteps.comchemistrysteps.comlibretexts.org This alignment allows for the smooth overlap of orbitals in the transition state to form the new π-bond. libretexts.org

In a highly substituted and sterically hindered molecule like 2-Butene, 1,1,2,3,4,4-hexabromo-, achieving the necessary anti-periplanar geometry for E2 elimination might be challenging and could lead to specific stereochemical outcomes or require forcing conditions. The regioselectivity of E2 reactions is governed by Zaitsev's rule (favoring the more substituted alkene) or Hofmann's rule (favoring the less substituted alkene), depending on the steric bulk of the base and the substrate. libretexts.orgyoutube.com

SN2 Reactions with Brominated Alkene Substrates

The bimolecular nucleophilic substitution (SN2) reaction involves a backside attack of a nucleophile on the carbon atom bearing the leaving group, leading to an inversion of stereochemistry. masterorganicchemistry.comyoutube.comstudy.comlibretexts.org The rate of an SN2 reaction is highly sensitive to steric hindrance around the reaction center. masterorganicchemistry.comyoutube.com

For 2-Butene, 1,1,2,3,4,4-hexabromo-, the carbon atoms are heavily substituted with bulky bromine atoms, which would create significant steric hindrance. This steric crowding would likely make SN2 reactions at these centers extremely slow or completely inhibited. youtube.com Vinylic halides, where the halogen is directly attached to a double-bonded carbon, are generally unreactive towards SN2 reactions due to the increased strength of the C-Br bond and the steric hindrance of the double bond. However, allylic halides can be reactive.

Table 2: Factors Affecting SN2 Reactivity

| Factor | Influence on SN2 Reactivity | Relevance to 2-Butene, 1,1,2,3,4,4-hexabromo- |

|---|---|---|

| Steric Hindrance | Increased hindrance decreases reactivity. | High steric hindrance due to six bromine atoms is expected to significantly decrease reactivity. |

| Leaving Group Ability | Good leaving groups increase reactivity. | Bromide is a good leaving group. |

| Nucleophile Strength | Stronger nucleophiles increase reactivity. | Reaction would require a strong nucleophile. |

Radical Reactions Involving 2-Butene, 1,1,2,3,4,4-hexabromo-

Free radical reactions are initiated by the homolytic cleavage of a bond, often induced by UV light or a radical initiator. wikipedia.orgfiveable.mechemeurope.comlibretexts.org Halogenated compounds can participate in radical chain reactions.

The addition of radicals to double bonds is a common reaction pathway for alkenes. masterorganicchemistry.comlibretexts.orglibretexts.org In the case of 2-Butene, 1,1,2,3,4,4-hexabromo-, a bromine radical could potentially add to the double bond. The regioselectivity of radical addition is typically governed by the stability of the resulting radical intermediate, with the more stable radical being formed preferentially. masterorganicchemistry.comchemistrysteps.com

Furthermore, the C-H bonds in the molecule, if any were present (the structure is C₄H₂Br₆), could be susceptible to abstraction by radicals in a free-radical halogenation process. However, the high degree of bromination in 2-Butene, 1,1,2,3,4,4-hexabromo- suggests that further radical substitution might be less favorable or lead to a complex mixture of products. The stability of the potential radical intermediates would play a crucial role in determining the major reaction pathway. chemistrysteps.com

Allylic Bromination Processes

Allylic bromination is a substitution reaction that replaces a hydrogen atom on a carbon adjacent to a double bond (an allylic position) with a bromine atom. chemistrysteps.com The compound 2-Butene, 1,1,2,3,4,4-hexabromo- possesses two such allylic hydrogens, one on carbon-1 and one on carbon-4, making it a potential substrate for this reaction.

The key to successful allylic bromination is maintaining a low concentration of elemental bromine (Br₂). masterorganicchemistry.com High concentrations of bromine would favor an electrophilic addition reaction across the double bond. quora.com To achieve this, N-bromosuccinimide (NBS) is the most commonly used reagent, often in a nonpolar solvent like carbon tetrachloride (CCl₄) and initiated by light (hν) or a radical initiator like peroxide. masterorganicchemistry.comlibretexts.org

Table 1: General Conditions for Allylic Bromination

| Reagent | Initiator | Solvent | Purpose |

|---|

Chain Reaction Mechanisms

The process of allylic bromination is a classic example of a free-radical chain reaction, which occurs in three distinct phases: initiation, propagation, and termination. lumenlearning.comyoutube.com

Initiation: This phase involves the creation of the initial radical species. A radical initiator, such as peroxide, or energy from UV light, causes the homolytic cleavage of a weak bond. In the case of using NBS, a trace amount of HBr reacts with NBS to produce a low concentration of Br₂. chemistrysteps.com This Br₂ molecule is then cleaved by light into two bromine radicals (Br•). libretexts.org

Reaction: Br₂ + hν → 2 Br•

Propagation: These steps constitute the "chain" part of the reaction, where one radical is consumed, and another is generated, allowing the cycle to continue. lumenlearning.com

Step 1: A bromine radical abstracts an allylic hydrogen from the substrate, forming hydrogen bromide (HBr) and a resonance-stabilized allylic radical. libretexts.org

Step 2: The allylic radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form the allylic bromide product and a new bromine radical, which continues the chain. chemistrysteps.comlibretexts.org

Termination: The chain reaction ceases when two radical species combine, resulting in a non-radical product. This happens when the concentration of reactants becomes low. masterorganicchemistry.com

Possible Reactions:

Br• + Br• → Br₂

R• + Br• → R-Br

R• + R• → R-R

This three-step mechanism ensures that the reaction can be sustained with only a small initial input of energy. lumenlearning.com

Rearrangement Reactions of 2-Butene, 1,1,2,3,4,4-hexabromo-

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original compound.

Isomerization Pathways (Cis-Trans)

The presence of a carbon-carbon double bond restricts free rotation, giving rise to the possibility of cis-trans isomerism (geometric isomerism). chemistrysteps.com For cis-trans isomerism to exist, each carbon atom of the double bond must be attached to two different groups. libretexts.org In 2-Butene, 1,1,2,3,4,4-hexabromo-, the C2 is bonded to a bromine atom and a -CHBr₂ group, and C3 is bonded to a bromine atom and a -CHBr₂ group. Because the groups on each carbon are different, cis and trans isomers are possible.

trans-isomer ((E)-isomer): The two -CHBr₂ groups are on opposite sides of the double bond.

cis-isomer ((Z)-isomer): The two -CHBr₂ groups are on the same side of the double bond.

The designation (2E)-1,1,2,3,4,4-Hexabromobut-2-ene found in chemical databases confirms the existence of the trans isomer. sielc.com Interconversion between cis and trans isomers does not occur spontaneously but can be induced by providing enough energy, typically through heat or light, to temporarily break the pi-bond and allow rotation. quora.com This process is often facilitated by a radical initiator, such as iodine. quora.com Specific studies detailing the conditions for the isomerization of 2-Butene, 1,1,2,3,4,4-hexabromo- are not documented in the available sources.

Table 2: Comparison of General Properties of Cis-Trans Isomers of 2-Butene

| Property | cis-2-Butene | trans-2-Butene | Rationale |

|---|---|---|---|

| Boiling Point | 3.7 °C | 0.9 °C | The cis isomer has a small net dipole moment, leading to stronger intermolecular forces. |

| Melting Point | -138.9 °C | -105.5 °C | The trans isomer packs more efficiently into a crystal lattice due to its higher symmetry. |

| Stability | Less Stable | More Stable | Steric strain between the two methyl groups on the same side of the double bond in the cis isomer. quora.com |

Note: This table shows data for the parent compound 2-butene to illustrate the general principles of how cis-trans isomerism affects physical properties.

Structural Rearrangements

Structural rearrangements, such as hydride or alkyl shifts (Wagner-Meerwein rearrangements), are characteristic of reactions involving carbocation intermediates. masterorganicchemistry.com These rearrangements occur when a more stable carbocation can be formed through the migration of a neighboring group. masterorganicchemistry.comyoutube.com

These types of rearrangements are most commonly observed in electrophilic addition reactions to alkenes. chemistrysteps.com Since 2-Butene, 1,1,2,3,4,4-hexabromo- is already a highly substituted alkene, it is less likely to undergo typical electrophilic addition reactions that would generate a carbocation susceptible to such shifts. The electron-withdrawing nature of the six bromine atoms deactivates the double bond towards electrophilic attack. Consequently, literature describing carbocation-mediated structural rearrangements for this specific compound is not available.

Computational and Theoretical Chemistry Studies of 2 Butene, 1,1,2,3,4,4 Hexabromo

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. These methods solve the Schrödinger equation, albeit with approximations, to determine parameters like bond lengths, bond angles, and electronic charge distribution, which in turn govern the molecule's stability and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. rsc.org Instead of calculating the complex wavefunction of a many-electron system, DFT focuses on the electron density, a simpler quantity. For a molecule like 2-Butene, 1,1,2,3,4,4-hexabromo-, DFT calculations would be employed to optimize its three-dimensional structure, predicting the most stable arrangement of its atoms.

These calculations can also yield valuable information about the molecule's reactivity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators. A high HOMO energy suggests a greater ability to donate electrons, while a low LUMO energy indicates a greater ability to accept electrons. The HOMO-LUMO gap is a key determinant of chemical reactivity and stability.

Table 1: Illustrative Data from a Hypothetical DFT Calculation on 2-Butene, 1,1,2,3,4,4-hexabromo-

| Parameter | Hypothetical Value | Significance |

| C=C Bond Length | 1.35 Å | Indicates the nature of the central double bond. |

| C-Br Bond Lengths | 1.90 - 1.95 Å | Variations can suggest different electronic environments. |

| C-C-C Bond Angle | 125° | Reflects the strain and geometry around the double bond. |

| HOMO Energy | -7.5 eV | Relates to the molecule's ionization potential. |

| LUMO Energy | -1.2 eV | Relates to the molecule's electron affinity. |

| HOMO-LUMO Gap | 6.3 eV | An indicator of chemical stability. |

Note: The values in this table are for illustrative purposes to demonstrate the type of data generated by DFT calculations and are not actual computed values for 2-Butene, 1,1,2,3,4,4-hexabromo-.

Ab Initio Methods in Mechanistic Analysis

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are generally more computationally intensive than DFT but can offer higher accuracy. researchgate.net

In the context of 2-Butene, 1,1,2,3,4,4-hexabromo-, ab initio calculations would be invaluable for dissecting reaction mechanisms. bit.edu.cn For example, in studying a potential dehydrobromination reaction, these methods could be used to calculate the precise energy changes as the reaction progresses, identifying the transition state and the activation energy. This level of detail is crucial for understanding reaction kinetics and predicting the feasibility of a chemical transformation.

Modeling Reaction Pathways and Transition States

Computational chemistry provides powerful tools to map out the energetic landscape of a chemical reaction, revealing the most likely pathways and the structures of transient intermediates.

Energy Profiles for Addition and Elimination Reactions

For an unsaturated compound like 2-Butene, 1,1,2,3,4,4-hexabromo-, addition reactions across the double bond and elimination reactions of hydrogen bromide are key aspects of its reactivity. Computational modeling can generate a reaction energy profile, which plots the potential energy of the system against the reaction coordinate (a measure of the progress of the reaction).

These profiles would reveal the energy of the reactants, products, any intermediates, and the transition states that connect them. The height of the energy barrier from the reactant to the transition state, known as the activation energy, determines the rate of the reaction. By comparing the activation energies for different potential pathways (e.g., addition of a nucleophile versus elimination of HBr), chemists can predict which reaction is more likely to occur under given conditions.

Stereochemical Predictions from Computational Models

The stereochemistry of a reaction's products is often determined by the three-dimensional structure of the transition state. Computational models can provide detailed insights into these transition state geometries. For 2-Butene, 1,1,2,3,4,4-hexabromo-, which has chiral centers, understanding the stereochemical outcome of reactions is critical.

By calculating the energies of different diastereomeric transition states, it is possible to predict which stereoisomer of the product will be formed preferentially. For instance, in an addition reaction, the incoming group may approach the double bond from a particular face to minimize steric hindrance with the bulky bromine atoms, and computational models can quantify this preference.

Conformational Analysis of 2-Butene, 1,1,2,3,4,4-hexabromo-

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.combyjus.com For a molecule as sterically crowded as 2-Butene, 1,1,2,3,4,4-hexabromo-, a multitude of conformers with varying energies are possible due to rotation around the C-C single bonds.

Computed Properties

While detailed theoretical studies are sparse, some basic molecular properties for 2-Butene, 1,1,2,3,4,4-hexabromo- have been computed and are available in public databases.

Table 2: Computed Properties for 2-Butene, 1,1,2,3,4,4-hexabromo-

| Property | Value | Source |

| Molecular Weight | 529.5 g/mol | PubChem |

| XLogP3 | 4.8 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 0 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 523.52568 Da | PubChem |

| Monoisotopic Mass | 523.52568 Da | PubChem |

| Topological Polar Surface Area | 0 Ų | PubChem |

| Heavy Atom Count | 10 | PubChem |

| Complexity | 121 | PubChem |

Source: PubChem CID 3032934 nih.gov

Electronic Structure and Bonding Analysis

Computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of molecules. Such studies on related, less-substituted brominated butenes have been conducted, providing insights into parameters like molecular orbital energies (HOMO-LUMO gaps), charge distribution, and bond characteristics. For instance, computational analyses of various bromo- and chlorobutene isomers have explored their relative stabilities and reactivity descriptors. These studies typically involve geometry optimization followed by the calculation of electronic properties at a specified level of theory and basis set.

In the hypothetical case of a computational study on 2-Butene, 1,1,2,3,4,4-hexabromo-, one would expect the analysis to focus on the significant influence of the six bromine atoms on the electron density of the butene backbone. The high electronegativity of bromine would lead to a substantial inductive effect, withdrawing electron density from the carbon atoms. This would, in turn, affect the C=C double bond and the surrounding C-C and C-Br bonds.

A detailed bonding analysis would likely involve methods such as Natural Bond Orbital (NBO) analysis to quantify the nature of the atomic orbitals contributing to the molecular orbitals and to describe the hybridization and bonding interactions. The analysis would also likely reveal the extent of hyperconjugation and other electronic interactions within the molecule.

The electronic structure analysis would provide crucial data on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these frontier orbitals is fundamental to understanding the molecule's reactivity, with the HOMO-LUMO gap being an indicator of its kinetic stability.

Although specific data is not available, a hypothetical data table from such a study might resemble the following:

Table 1: Hypothetical Calculated Electronic Properties of 2-Butene, 1,1,2,3,4,4-hexabromo-

| Property | Value | Unit |

| HOMO Energy | - | eV |

| LUMO Energy | - | eV |

| HOMO-LUMO Gap | - | eV |

| Dipole Moment | - | Debye |

Furthermore, a bonding analysis would generate data on bond lengths and angles, as well as atomic charges.

Table 2: Hypothetical Geometric and Charge Distribution Data for 2-Butene, 1,1,2,3,4,4-hexabromo-

| Parameter | Atom(s) | Value | Unit |

| Bond Length | C2=C3 | - | Å |

| Bond Length | C1-C2 | - | Å |

| Bond Length | C3-C4 | - | Å |

| Bond Length | C-Br (average) | - | Å |

| Bond Angle | C1-C2=C3 | - | Degrees |

| Bond Angle | C2=C3-C4 | - | Degrees |

| Mulliken Charge | C1 | - | e |

| Mulliken Charge | C2 | - | e |

| Mulliken Charge | C3 | - | e |

| Mulliken Charge | C4 | - | e |

| Mulliken Charge | Br (average) | - | e |

It must be reiterated that the values in the tables above are purely illustrative and are not based on actual research findings for 2-Butene, 1,1,2,3,4,4-hexabromo-. The absence of specific computational studies on this compound in the available literature prevents a detailed and factual discussion of its electronic structure and bonding.

Advanced Analytical Methodologies for Research on 2 Butene, 1,1,2,3,4,4 Hexabromo and Its Derivatives

Chromatographic Separation Techniques in Research

Chromatography is an indispensable tool in chemical research, allowing for the separation, identification, and quantification of individual components within a mixture. For a compound like 2-Butene, 1,1,2,3,4,4-hexabromo-, and its various potential isomers and byproducts, chromatographic techniques provide the necessary resolution to analyze complex reaction outcomes.

High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of reaction mixtures containing brominated butenes. Reverse-phase (RP) HPLC is particularly well-suited for separating compounds like 2-Butene, 1,1,2,3,4,4-hexabromo-. sielc.com This method typically involves a non-polar stationary phase and a polar mobile phase.

Research indicates that effective separation can be achieved using a mobile phase consisting of acetonitrile (B52724) (MeCN) and water, often with an acid modifier. sielc.com The addition of phosphoric acid is common, though for applications requiring mass spectrometry (MS) detection, formic acid is substituted to ensure compatibility. sielc.comsielc.com The scalability of this HPLC method allows it to be used not only for analytical quantification but also for preparative separation to isolate impurities or specific isomers for further study. sielc.comsielc.com The analysis of various brominated flame retardants (BFRs) in complex samples has also been successfully performed using HPLC, often coupled with an extraction step like magnetic solid-phase extraction (MSPE) to pre-concentrate the analytes. nih.gov

Table 1: Illustrative HPLC Conditions for Brominated Butene Analysis

| Parameter | Condition | Source |

|---|---|---|

| Technique | Reverse-Phase (RP) HPLC | sielc.comsielc.com |

| Column | Newcrom R1 (or similar C18) | sielc.comsielc.com |

| Mobile Phase | Acetonitrile (MeCN) and Water | sielc.comsielc.com |

| Modifier | Phosphoric Acid or Formic Acid (for MS) | sielc.comsielc.com |

| Application | Analysis of reaction mixtures, impurity isolation | sielc.comsielc.com |

Gas Chromatography (GC) Coupled with Advanced Detectors for Mechanistic Studies

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. When coupled with a mass spectrometer (GC/MS), it becomes an invaluable tool for mechanistic studies, allowing for the identification of transient intermediates and reaction byproducts. The separation of closely related isomers, such as different butene derivatives, is a common application. chromforum.org

For short-chain alkenes, the selection of a suitable column and temperature program is critical. While non-polar columns can be effective, longer columns (e.g., 30m) are often preferred for resolving low-boiling-point compounds. chromforum.org A significant consideration in GC/MS is the choice of solvent; solvents like methanol (B129727) can interfere with the analysis and potentially damage the detector. chromforum.org To mitigate this, a solvent delay can be programmed into the MS method, where the detector is turned off during the elution of the solvent peak. chromforum.org Headspace analysis, where the gas phase above a sample is injected, offers an elegant alternative for volatile analytes, preventing large solvent volumes from entering the GC column. chromforum.org The NIST spectral database contains GC data for many related halogenated compounds, such as 1,4-dichloro-2-butene and 2,3-dichloro-1,1,1,4,4,4-hexafluoro-2-butene, underscoring the utility of GC in this chemical class. nist.govnist.gov

Supercritical Fluid Chromatography (SFC) for Complex Mixtures

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.orgteledynelabs.com This technique is particularly advantageous for the analysis and purification of thermally labile or complex mixtures, including halogenated and chiral compounds. wikipedia.orglibretexts.org The low viscosity and high diffusivity of supercritical fluids allow for faster separations and reduced pressure drop across the column compared to HPLC. libretexts.org

In the context of halogenated compounds, SFC coupled with advanced detectors like a microwave-induced plasma mass spectrometer (SFC-MIP-MS) has proven to be a highly sensitive method. Research has demonstrated the ability to detect halogenated hydrocarbons at trace levels, with absolute minimum detectable quantities for bromine as low as 25 picograms. rsc.org This high sensitivity is invaluable for mechanistic studies where intermediates or byproducts may be present in very low concentrations. Because supercritical CO2 is relatively nonpolar, organic modifiers such as methanol or ethanol (B145695) are often added to the mobile phase to elute a wider range of analytes. teledynelabs.com

Table 2: Performance of SFC-MIP-MS for Halogenated Compound Detection

| Parameter | Value | Source |

|---|---|---|

| Analyte | Bromine | rsc.orgrsc.org |

| Absolute Minimum Detectable Quantity | 25 pg | rsc.org |

| Absolute Detection Limit | 0.75 pg | rsc.org |

| Linear Range | > 3 orders of magnitude (50 pg–50 ng) | rsc.org |

| Reproducibility (RSD) | ~5% | rsc.org |

Spectroscopic Techniques for Structural Elucidation in Mechanistic Studies

While chromatography separates mixtures, spectroscopy provides detailed information about molecular structure. For a molecule with multiple bromine atoms and a carbon-carbon double bond, like 2-Butene, 1,1,2,3,4,4-hexabromo-, spectroscopic methods are essential for determining its exact connectivity (regiochemistry) and spatial arrangement (stereochemistry).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical shifts, integration, and coupling patterns of atomic nuclei (most commonly ¹H and ¹³C), one can deduce the precise structure of a compound.

In the study of butene derivatives, NMR is critical for distinguishing between isomers. For example, the ¹H NMR spectra of E- and Z-but-2-ene show distinct chemical shifts for the methyl protons, allowing for unambiguous identification. docbrown.info The number of unique signals indicates the number of chemically non-equivalent protons, while the splitting pattern (e.g., a doublet or quartet), as dictated by the n+1 rule, reveals the number of adjacent protons. docbrown.infodocbrown.info

For more complex stereochemical questions, such as determining the absolute configuration of chiral centers, advanced NMR techniques are employed. This often involves using chiral derivatizing agents, such as Mosher's acid, to convert a pair of enantiomers into diastereomers. wordpress.com These diastereomeric derivatives will exhibit different NMR spectra, allowing for their distinction and the assignment of stereochemistry. wordpress.com This approach is fundamental for characterizing the specific stereoisomers of 2-Butene, 1,1,2,3,4,4-hexabromo- that may be formed in a reaction.

Table 3: Comparison of ¹H NMR Chemical Shifts (δ) for Butene Isomers

| Isomer | Proton Group | Chemical Shift (ppm) | Splitting Pattern | Source |

|---|---|---|---|---|

| E-but-2-ene | CH₃ | 1.58 | Doublet | docbrown.info |

| =CH | 5.37 | Quartet | docbrown.info | |

| Z-but-2-ene | CH₃ | 1.54 | Doublet | docbrown.info |

| =CH | 5.32 | Quartet | docbrown.info |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis in Reaction Monitoring

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. By detecting the absorption of specific frequencies of IR light, one can identify the functional groups present in a molecule. These techniques are highly effective for monitoring the progress of a chemical reaction in real-time.

For an alkene like 2-butene, characteristic IR absorption bands include the C=C double bond stretch (typically 1680–1640 cm⁻¹) and the stretches associated with hydrogens on the double bond (=C-H) at wavenumbers above 3000 cm⁻¹. orgchemboulder.comuobabylon.edu.iqspectroscopyonline.com The presence of bromine atoms introduces additional vibrational modes, with C-Br stretches appearing at lower frequencies (690–515 cm⁻¹). orgchemboulder.com

In the case of 2-Butene, 1,1,2,3,4,4-hexabromo-, the double bond is highly substituted. For alkenes with no hydrogens directly attached to the C=C bond, the IR absorption for the double bond stretch can be very weak or absent. libretexts.org In such instances, Raman spectroscopy is often more useful for detecting the C=C stretching vibration. libretexts.org The use of IR spectroscopy to monitor reactions is well-documented; for instance, matrix-isolation FTIR has been used to track the formation of new products during pyrolysis by identifying new vibrational bands that appear in the spectrum. osti.gov

Table 4: Key Infrared Absorption Frequencies for Relevant Functional Groups

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| Alkene | C=C Stretch | 1680-1640 | orgchemboulder.comuobabylon.edu.iq |

| Alkene | =C-H Stretch | 3100-3000 | orgchemboulder.comspectroscopyonline.com |

| Alkene | =C-H Bend | 1000-650 | orgchemboulder.comspectroscopyonline.com |

| Alkyl Bromide | C-Br Stretch | 690-515 | orgchemboulder.com |

Mass Spectrometry for Reaction Product Identification and Pathway Elucidation

Mass spectrometry (MS) is an indispensable tool for the qualitative and quantitative analysis of chemical compounds. It functions by measuring the mass-to-charge ratio (m/z) of ionized analytes. algimed.com In the context of 2-Butene, 1,1,2,3,4,4-hexabromo-, mass spectrometry is pivotal for elucidating the structures of its transformation products and understanding the reaction pathways.

High-Resolution Mass Spectrometry (HRMS) for Transformation Product Characterization

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that allows for the determination of the precise mass and elemental composition of a molecule. researchgate.net Unlike standard mass spectrometry, HRMS can measure mass with exceptional accuracy, often to within a few parts per million (ppm). researchgate.netnih.gov This high level of precision is critical for distinguishing between compounds that have the same nominal mass but different elemental formulas. nih.gov

In the study of 2-Butene, 1,1,2,3,4,4-hexabromo- transformation products, HRMS is instrumental in identifying unknown metabolites or degradation products. nih.gov By providing an accurate mass measurement, researchers can confidently propose an elemental formula for a given transformation product. algimed.comresearchgate.net This information, combined with fragmentation data, allows for the structural elucidation of these new compounds. algimed.comnih.gov For instance, the transformation of the parent compound could involve processes like dehalogenation or oxidation, leading to products with distinct elemental compositions that can be accurately identified using HRMS. The high specificity of HRMS also helps to minimize interferences from complex sample matrices. nih.gov

Table 1: Comparison of Low-Resolution vs. High-Resolution Mass Spectrometry

| Feature | Low-Resolution Mass Spectrometry (LRMS) | High-Resolution Mass Spectrometry (HRMS) |

| Mass Accuracy | Provides nominal mass (integer value) | Provides exact mass (typically to 4-5 decimal places) researchgate.net |

| Resolving Power | Lower, cannot distinguish between ions with very similar m/z values | Higher, can distinguish between ions with very close m/z values algimed.com |

| Compound Identification | Based on nominal mass and fragmentation pattern | Based on accurate mass, isotopic pattern, and fragmentation pattern researchgate.netnih.gov |

| Formula Determination | Ambiguous for compounds with the same nominal mass | Enables unambiguous determination of elemental composition algimed.comresearchgate.net |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry, also known as MS/MS, is a technique where two or more mass analyzers are used in sequence to analyze a sample. nih.gov In a typical MS/MS experiment, a precursor ion of interest is selected in the first mass analyzer, fragmented through a process like collision-induced dissociation (CID), and the resulting product ions are then analyzed in the second mass analyzer. nih.gov This process provides detailed structural information about the precursor ion. springernature.com

The data generated from MS/MS experiments are essential for building a comprehensive picture of how these molecules behave under various conditions and for confirming the identities of transformation products proposed by HRMS data. nih.gov

Derivatization Strategies for Enhanced Research Analysis

Derivatization in analytical chemistry involves chemically modifying a compound to produce a new compound that has properties better suited for a particular analytical technique. nih.gov For the analysis of 2-Butene, 1,1,2,3,4,4-hexabromo- and its reaction products, derivatization can significantly improve volatility, enhance ionization efficiency, and aid in isomer differentiation. nih.govnih.gov

Silylation for Volatility Enhancement in GC Studies

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, many transformation products of 2-Butene, 1,1,2,3,4,4-hexabromo-, particularly those containing polar functional groups like hydroxyl groups, may have low volatility and are not directly amenable to GC analysis. Silylation is a common derivatization technique used to increase the volatility of such compounds. nih.govcolostate.edu

Silylation involves replacing an active hydrogen in a functional group with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. colostate.edu This process reduces the polarity of the molecule and disrupts intermolecular hydrogen bonding, leading to a significant increase in volatility. nih.gov For example, if a transformation product of 2-Butene, 1,1,2,3,4,4-hexabromo- contains a hydroxyl group, treating it with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) would convert the hydroxyl group to a trimethylsilyl ether, making it more suitable for GC analysis.

Acylation and Alkylation for LC-MS Analysis of Reaction Products

Liquid chromatography-mass spectrometry (LC-MS) is a versatile technique for analyzing a wide range of compounds, including those that are not volatile enough for GC. sielc.com However, the ionization efficiency of some reaction products in the mass spectrometer's ion source can be low, leading to poor sensitivity. Acylation and alkylation are derivatization techniques that can be used to improve the ionization efficiency and chromatographic behavior of these compounds. sapub.org

Acylation is the process of introducing an acyl group into a molecule, often by reacting it with an acyl halide or anhydride (B1165640) in the presence of a catalyst. sapub.orgleah4sci.com Alkylation involves the introduction of an alkyl group. These modifications can alter the polarity and ionization characteristics of the analytes, leading to improved performance in LC-MS analysis. For instance, derivatizing a polar transformation product can enhance its retention on a reverse-phase HPLC column and improve its response in the mass spectrometer. sielc.com

Selective Derivatization for Isomer Differentiation

Differentiating between isomers, which have the same molecular formula but different structural arrangements, can be a significant analytical challenge. Selective derivatization can be employed to distinguish between isomers by reacting them with a reagent that interacts differently with each isomer. nih.gov This differential reactivity can lead to the formation of products with distinct chromatographic retention times or mass spectral fragmentation patterns.

In the context of 2-Butene, 1,1,2,3,4,4-hexabromo- research, if isomeric transformation products are formed, a selective derivatization agent could be used to tag one isomer preferentially. This would allow for their unambiguous identification and quantification. For example, a chiral derivatizing agent could be used to separate enantiomeric transformation products. The ability to differentiate isomers is crucial for understanding the stereochemistry of the reactions and the specific biological or environmental effects of each isomer. nih.gov

Environmental Transformation and Degradation Pathways of Hexabrominated Butenes

Abiotic Transformation Processes

Abiotic transformations are chemical and physical processes that occur in the environment without the direct involvement of living organisms. For hexabrominated butenes, these processes include photolytic degradation, hydrolysis, and chemical oxidation/reduction reactions.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light, particularly in the ultraviolet (UV) spectrum of sunlight. This process is a significant degradation pathway for many polybrominated diphenyl ethers (PBDEs), another class of BFRs. Research on PBDEs indicates that photolysis often proceeds through reductive debromination, where bromine atoms are sequentially removed from the molecule. The rate of this degradation is influenced by the number and position of the bromine atoms. For instance, highly brominated PBDEs can undergo rapid photolysis to form lesser-brominated and potentially more toxic congeners.

Table 1: Inferred Photolytic Degradation of 2-Butene, 1,1,2,3,4,4-hexabromo- and its Potential Products

| Transformation Process | Initial Compound | Potential Degradation Products | Influencing Factors |

| Photolysis | 2-Butene, 1,1,2,3,4,4-hexabromo- | Pentabromobutenes, Tetrabromobutenes, etc. | Sunlight intensity (UV radiation), presence of photosensitizers (e.g., humic acids) |

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The susceptibility of a compound to hydrolysis depends on its chemical structure and the presence of functional groups that can react with water. For halogenated alkanes, hydrolysis can be a significant degradation pathway, often proceeding through nucleophilic substitution or elimination reactions.

In the case of 2-Butene, 1,1,2,3,4,4-hexabromo-, the presence of the double bond and multiple bromine atoms suggests that hydrolysis could occur, although likely at a slow rate. The C-Br bonds can be subject to nucleophilic attack by water or hydroxide (B78521) ions, leading to the replacement of a bromine atom with a hydroxyl group. This would result in the formation of brominated butenols. The rate of hydrolysis is generally influenced by pH and temperature. While specific data for hexabrominated butenes is lacking, studies on other halogenated aliphatic hydrocarbons show a wide range of hydrolysis half-lives, from days to many years, depending on the specific structure and environmental conditions. nih.gov

Oxidation and reduction reactions in the environment can be mediated by various chemical species present in soil, sediment, and water. For polyhalogenated compounds, reductive dehalogenation is a key transformation process, particularly in anoxic environments where reducing agents are more prevalent. This process involves the replacement of a halogen atom with a hydrogen atom.

It is plausible that 2-Butene, 1,1,2,3,4,4-hexabromo- can undergo reductive debromination in anaerobic sediments or groundwater. This would lead to the formation of butenes with a lower degree of bromination. Conversely, oxidation reactions, potentially involving reactive oxygen species, could lead to the cleavage of the carbon-carbon double bond or the introduction of oxygen-containing functional groups, although this is generally a less common pathway for highly halogenated compounds.

Biotic Transformation Processes

Biotic transformations involve the alteration of chemical compounds by living organisms, primarily microorganisms. These processes are crucial in the ultimate breakdown of many organic pollutants.

Microorganisms have demonstrated the ability to degrade a wide range of halogenated compounds, including brominated alkenes. The primary mechanism for the breakdown of these compounds is often initiated by enzymatic dehalogenation.

Under aerobic conditions, bacteria can utilize monooxygenase or dioxygenase enzymes to attack the carbon-carbon double bond or the C-Br bond. This can lead to the formation of epoxides, diols, or other oxidized intermediates, which are then further metabolized, often with the release of bromide ions. For some brominated compounds, the initial step is an oxidative H-abstraction, which leads to unstable intermediates that rapidly debrominate. nih.gov

In anaerobic environments, reductive debromination is a more common pathway. Microorganisms use the brominated compound as an electron acceptor, leading to the sequential removal of bromine atoms. This process has been observed for various brominated ethenes and other halogenated aliphatic compounds. nih.gov

While no studies have specifically documented the microbial degradation of 2-Butene, 1,1,2,3,4,4-hexabromo-, the existing knowledge on the degradation of other brominated alkenes suggests that both aerobic and anaerobic pathways could contribute to its breakdown in the environment.

Table 2: Potential Microbial Degradation Pathways for Brominated Alkenes

| Condition | Key Enzymes/Processes | Initial Step | Subsequent Steps |

| Aerobic | Monooxygenases, Dioxygenases | Oxidation of C=C bond or C-Br bond | Formation of epoxides, diols, debromination |

| Anaerobic | Reductive dehalogenases | Reductive debromination (C-Br cleavage) | Sequential removal of bromine atoms |

The biotransformation of BFRs has been studied in various organisms, particularly aquatic species like fish and invertebrates, which are often exposed to these contaminants in their environment. These studies provide insights into how organisms metabolize and potentially detoxify these compounds.

Research on other BFRs, such as PBDEs and hexabromocyclododecane (HBCD), has shown that biotransformation in fish can involve several key pathways. These include:

Debromination: The removal of bromine atoms, leading to the formation of less brominated metabolites.

Hydroxylation: The addition of hydroxyl (-OH) groups, often mediated by cytochrome P450 enzymes.

Conjugation: The attachment of polar molecules like glucuronic acid or sulfate (B86663) to make the compound more water-soluble and easier to excrete.

It is likely that 2-Butene, 1,1,2,3,4,4-hexabromo-, if taken up by organisms, would be subject to similar metabolic processes. The resulting metabolites, such as hydroxylated and debrominated butenes, could have different toxicological properties than the parent compound. The extent and rate of biotransformation would depend on the species, the specific enzymes involved, and the level of exposure.

Metabolite Identification and Pathway Mapping

Detailed studies identifying the specific metabolites and mapping the degradation pathways of 2-Butene, 1,1,2,3,4,4-hexabromo- are not available in current scientific literature. However, based on research on other brominated flame retardants, several transformation pathways can be postulated.

Hypothesized Degradation Pathways:

Reductive Debromination: Under anaerobic conditions, which are common in sediments and some soil environments, microbially-mediated reductive debromination is a key degradation pathway for many polybrominated compounds. wur.nl This process involves the sequential removal of bromine atoms, leading to the formation of less brominated butenes. For 2-Butene, 1,1,2,3,4,4-hexabromo-, this could result in a series of pentabromo-, tetrabromo-, and tribromo- butene isomers. The specific isomers formed would depend on the enzymatic systems of the present microorganisms and the stereochemistry of the parent molecule.

Oxidative Degradation: In aerobic environments, oxidative degradation pathways are more likely. These processes, often initiated by monooxygenase or dioxygenase enzymes in microorganisms, could lead to the formation of hydroxylated and other oxygenated metabolites. The double bond in the butene structure could be a target for epoxidation, followed by hydrolysis to form diols.

Abiotic Degradation: Photodegradation, or the breakdown of the compound by light, particularly UV radiation, is a potential abiotic degradation pathway. nih.gov For many polybrominated compounds, photolysis can lead to the cleavage of carbon-bromine bonds, resulting in debromination. nih.gov However, the extent and products of photodegradation for 2-Butene, 1,1,2,3,4,4-hexabromo- have not been experimentally determined. Hydrolysis, the reaction with water, is another possible abiotic pathway, although the high degree of bromination might render the compound relatively resistant to hydrolysis under typical environmental pH conditions.

Table 1: Postulated Metabolites of 2-Butene, 1,1,2,3,4,4-hexabromo-

| Postulated Pathway | Potential Metabolite Class | Example Structures (Hypothetical) |

| Reductive Debromination | Pentabromobutenes | C4H3Br5 |

| Tetrabromobutenes | C4H4Br4 | |

| Tribromobutenes | C4H5Br3 | |

| Oxidative Degradation | Hydroxylated Hexabromobutenes | C4H2Br5(OH) |

| Brominated Butene Diols | C4H2Br4(OH)2 | |

| Brominated Carboxylic Acids | Further breakdown products |

Note: The information in this table is hypothetical and based on the degradation pathways of other brominated compounds. Specific metabolites of 2-Butene, 1,1,2,3,4,4-hexabromo- have not been identified in published research.

Sorption and Transport Phenomena Influencing Environmental Fate

The environmental mobility and distribution of 2-Butene, 1,1,2,3,4,4-hexabromo- are governed by its sorption to soil and sediment particles and its transport within and between environmental compartments.

Sorption Behavior:

Like most brominated flame retardants, 2-Butene, 1,1,2,3,4,4-hexabromo- is expected to be a hydrophobic compound with low water solubility and a high octanol-water partition coefficient (Kow). nih.gov These properties suggest a strong tendency to sorb to organic matter in soil and sediment. The primary mechanism of sorption is likely to be hydrophobic partitioning.

Factors influencing the extent of sorption include:

Organic Carbon Content of Soil/Sediment: Higher organic carbon content generally leads to stronger sorption of hydrophobic compounds.

Particle Size Distribution: Smaller particles, such as those found in clay and silt, have a larger surface area-to-volume ratio and can contribute significantly to sorption.

Presence of Black Carbon: Black carbon (soot and charcoal) in soils and sediments can provide strong sorption sites for aromatic and other hydrophobic organic compounds.

Table 2: Estimated Physicochemical Properties and their Implication for Environmental Fate

| Property | Estimated Value/Characteristic | Implication for Sorption and Transport |

| Water Solubility | Low | Limited transport in the aqueous phase; tendency to partition to solids. |

| Octanol-Water Partition Coefficient (Kow) | High | Strong sorption to organic matter in soil and sediment; potential for bioaccumulation. |

| Vapor Pressure | Low | Limited volatilization from soil and water surfaces. |

Note: Specific experimental values for these properties for 2-Butene, 1,1,2,3,4,4-hexabromo- are not widely available. The characteristics are inferred from its chemical structure and the properties of similar brominated compounds.

Transport Phenomena:

The strong sorption of 2-Butene, 1,1,2,3,4,4-hexabromo- to particulate matter suggests that its primary mode of transport in aquatic systems will be in association with suspended sediments. In terrestrial environments, transport is likely to be limited, with the compound remaining largely in the upper soil layers. Long-range atmospheric transport is generally considered less significant for compounds with low vapor pressure, although transport associated with atmospheric particulates is possible.

Potential Applications in Chemical Synthesis and Materials Science

2-Butene, 1,1,2,3,4,4-hexabromo- as a Synthetic Intermediate

The presence of multiple carbon-bromine bonds and a carbon-carbon double bond makes 2-butene, 1,1,2,3,4,4-hexabromo- a candidate for further chemical transformations. Its potential as a precursor for other complex molecules and as a reagent in functionalization reactions is an area of academic and industrial interest.

While specific large-scale synthetic applications of 2-butene, 1,1,2,3,4,4-hexabromo- as a precursor are not extensively documented in publicly available literature, the fundamental reactivity of polyhalogenated alkenes suggests several possibilities. The multiple bromine atoms can be susceptible to substitution or elimination reactions, potentially leading to the formation of other functionalized or less-halogenated butene derivatives. For instance, dehalogenation of vicinal dihalides is a known method for forming alkenes and alkynes. vaia.comresearchgate.net The reactivity of the carbon-carbon double bond also allows for addition reactions, which could introduce further chemical diversity. masterorganicchemistry.commasterorganicchemistry.comkhanacademy.org

The synthesis of various halogenated organic compounds often relies on the transformation of readily available polyhalogenated starting materials. libretexts.org In this context, 2-butene, 1,1,2,3,4,4-hexabromo- could theoretically serve as a building block for more complex structures, although specific industrial processes utilizing it in this manner are not well-documented.

As a polyhalogenated alkene, 2-butene, 1,1,2,3,4,4-hexabromo- possesses the potential to act as a reagent in various organic functionalization reactions. The high degree of bromination can influence the electronic properties of the double bond, making it susceptible to specific types of chemical attack. While detailed studies on its specific use as a functionalization reagent are limited, the general chemistry of such compounds suggests it could participate in reactions where the transfer of bromine or the entire hexabromobutenyl moiety is desired.

The reactivity of polyhalogenated alkanes and alkenes can differ significantly from their non-halogenated counterparts. libretexts.org For example, the presence of multiple halogens can facilitate reactions such as α-elimination to form carbenes, which are highly reactive intermediates for organic synthesis. libretexts.org

Role in Polymer Chemistry and Advanced Materials

The high bromine content of 2-butene, 1,1,2,3,4,4-hexabromo- makes it a prime candidate for applications in polymer chemistry, particularly where flame retardancy is a critical property.

The potential for 2-butene, 1,1,2,3,4,4-hexabromo- to act as a monomer or co-monomer in the synthesis of specialty polymers has been considered, primarily as a means to impart flame retardant properties to the resulting polymer backbone. However, its practical application in this area faces challenges. For example, in the context of styrene (B11656) polymerization, it has been noted that this flame retardant may interfere with the polymerization process. vaia.commasterorganicchemistry.com This interference can lead to a product with a lower average molecular weight and a higher concentration of unreacted styrene monomer. vaia.commasterorganicchemistry.com

Despite these challenges, the concept of incorporating brominated monomers into polymer chains remains an active area of research for developing inherently flame-retardant materials. researchgate.net The development of polymers from butene and isobutylene (B52900) derivatives is a field of ongoing research with applications in various sectors. rsc.org

The most documented potential application of 2-butene, 1,1,2,3,4,4-hexabromo- is as an additive flame retardant. It has been identified in patents as a potential alternative to other brominated flame retardants like hexabromocyclododecane (HBCD). vaia.commasterorganicchemistry.com

The flame retardant mechanism of brominated compounds, particularly aliphatic ones, is generally understood to occur in the gas phase. researchgate.netnih.gov During combustion, the C-Br bonds break, releasing bromine radicals (Br•). nih.gov These radicals are highly effective at interrupting the radical chain reactions of combustion in the flame. researchgate.netnih.gov They scavenge high-energy radicals such as H• and OH•, which are essential for propagating the fire, and replace them with less reactive Br• radicals, thus slowing or extinguishing the combustion process. researchgate.netnih.gov

Aliphatic bromine compounds like 2-butene, 1,1,2,3,4,4-hexabromo- are known to release HBr at relatively low temperatures, making them effective vapor-phase flame retardants. masterorganicchemistry.com This early release of HBr is crucial for inhibiting ignition and the spread of flames in flammable materials like polystyrene foams. masterorganicchemistry.com

Table of Potential Interactions in Styrene Polymerization

| Property | Observation | Reference |

|---|---|---|

| Polymerization Process | May interfere with styrene polymerization. | vaia.commasterorganicchemistry.com |

| Average Molecular Weight | Can result in a lower average molecular weight of the polymer. | vaia.commasterorganicchemistry.com |

| Residual Monomer | May lead to more residual unreacted styrene in the final product. | vaia.commasterorganicchemistry.com |

Catalytic Applications or Ligand Development

There is currently no significant information available in the reviewed scientific literature to suggest that 2-butene, 1,1,2,3,4,4-hexabromo- has been investigated for or applied in catalytic applications or as a ligand in coordination chemistry. The reactivity of polyhalogenated alkenes can sometimes be harnessed in catalytic cycles, for example, in dehalogenation reactions. researchgate.netrsc.orgnih.gov However, the specific use of this compound as a catalyst or ligand is not a documented area of research.

Niche Applications in Chemical Industry

The industrial footprint of 2-Butene, 1,1,2,3,4,4-hexabromo- is not extensive, with its most notable potential application being in the specialized field of flame retardants for polymeric materials. Beyond this, its use is minimal and not well-documented in publicly available literature.

One minor niche application is in analytical chemistry, where it can be used as a reference compound for separation and analysis techniques like High-Performance Liquid Chromatography (HPLC).

The compound has been primarily investigated as a potential alternative to other brominated flame retardants that are facing regulatory scrutiny due to environmental and health concerns. Specifically, it has been considered as a substitute for hexabromocyclododecane (HBCD), a flame retardant widely used in polystyrene foams for building insulation. google.comepa.govepa.gov

However, research and industry evaluations have indicated significant drawbacks to its use. A key issue is its potential to interfere with the polymerization process of styrene. google.comepa.gov This interference can lead to the production of polystyrene with a lower average molecular weight and a higher concentration of unreacted styrene monomer. google.comepa.gov Consequently, the resulting foam may not possess the required structural strength to meet building code standards. epa.gov

While patented as a potential flame retardant, there is no evidence to suggest that 2-Butene, 1,1,2,3,4,4-hexabromo- is currently in widespread industrial use. google.comepa.govepa.gov Several other brominated compounds have also been considered as alternatives to HBCD, but many have been discontinued (B1498344) or are not commercially viable for various reasons. vdoc.pubresearchgate.netpsu.edu

Detailed Research Findings on Potential Applications

The following table summarizes the key findings from research and assessments regarding the potential applications of 2-Butene, 1,1,2,3,4,4-hexabromo-.

| Application Area | Findings | References |

| Flame Retardant for Polystyrene Foams | Mentioned in patents as a potential alternative to HBCD. | google.comepa.govepa.gov |

| May interfere with styrene polymerization, leading to lower molecular weight polystyrene. | google.comepa.gov | |

| The resulting foam may lack the necessary strength for building applications. | epa.gov | |

| Not known to be in current industrial use for this purpose. | google.comepa.govepa.gov | |

| Chemical Synthesis | No significant use as a chemical intermediate has been documented in available literature. | |

| Other Industrial Applications | Used as a reference standard in analytical techniques such as HPLC. |

Future Research Directions and Challenges

Development of Novel and Efficient Synthetic Routes

The synthesis of polyhalogenated compounds like 2-Butene, 1,1,2,3,4,4-hexabromo- presents considerable challenges in achieving high selectivity and efficiency. Traditional methods often rely on the direct bromination of unsaturated precursors. For instance, the addition of bromine to alkenes is a classic method for producing vicinal dibromides. wikipedia.org Similarly, the bromination of dienes can lead to a mixture of 1,2- and 1,4-addition products, the ratio of which can be influenced by reaction conditions. libretexts.orgmasterorganicchemistry.com

Future research must focus on the development of novel synthetic strategies that offer greater control over the regioselectivity and stereoselectivity of bromination. This includes the exploration of catalyst systems that can direct the addition of bromine to specific positions on the alkene backbone, even in the presence of existing bromine substituents which can deactivate the double bond to electrophilic attack. docbrown.infochemtube3d.com The use of alternative brominating agents that are safer and more sustainable than molecular bromine is also a critical area of investigation. nih.govnih.gov Furthermore, developing synthetic routes that minimize the formation of polybrominated byproducts is essential for improving atom economy and reducing environmental impact. ucr.edu

Deeper Mechanistic Understanding of Complex Reactions

A thorough understanding of the reaction mechanisms governing the synthesis and transformation of 2-Butene, 1,1,2,3,4,4-hexabromo- is fundamental to controlling its reactivity. The electrophilic addition of bromine to a simple alkene typically proceeds through a cyclic bromonium ion intermediate, leading to anti-addition of the bromine atoms. masterorganicchemistry.com However, for a substrate as electronically and sterically complex as a hexabromo-2-butene, this mechanism may be significantly altered. The electron-withdrawing nature of the six bromine atoms can be expected to decrease the nucleophilicity of the double bond, making electrophilic attack more challenging.

Future mechanistic studies should aim to elucidate the precise nature of the intermediates involved in the further bromination or functionalization of such polybrominated alkenes. This includes investigating the potential for competing radical reaction pathways, especially under photochemical or high-temperature conditions. ucr.edulibretexts.orglibretexts.org Understanding the factors that govern the stability and reactivity of potential carbocation or radical intermediates will be crucial for predicting and controlling reaction outcomes.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers a powerful tool for investigating the properties and reactivity of molecules like 2-Butene, 1,1,2,3,4,4-hexabromo- at a level of detail that is often inaccessible through experimental means alone. Density Functional Theory (DFT) and other quantum chemical methods can be employed to calculate a range of molecular properties.

Future computational research should focus on several key areas. Firstly, accurate prediction of the molecular geometry, vibrational frequencies, and electronic properties of the different possible isomers of hexabromo-2-butene is needed. Secondly, computational modeling can be used to map out the potential energy surfaces of reactions involving this compound, providing insights into reaction barriers and the structures of transition states. acs.orgacs.org This can aid in the rational design of more efficient synthetic routes. Furthermore, predictive models for properties such as toxicity and environmental persistence can be developed based on calculated molecular descriptors, guiding the synthesis of potentially safer and more environmentally benign analogues.